3-Bromo-4-methylthiophen-2-amine;hydrochloride
Description
3-Bromo-4-methylthiophen-2-amine hydrochloride is a brominated thiophene derivative with a methyl group and an amine functionality, stabilized as a hydrochloride salt. Its molecular formula is C₆H₈BrClN₂S (calculated molecular weight: 242.54 g/mol), featuring a thiophene ring substituted with bromine at position 3, a methyl group at position 4, and an amine group at position 2 . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials research due to the thiophene ring’s metabolic stability and versatility in cross-coupling reactions.
Properties
IUPAC Name |
3-bromo-4-methylthiophen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.ClH/c1-3-2-8-5(7)4(3)6;/h2H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOWVBQJPRQBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylthiophen-2-amine;hydrochloride typically involves the bromination of 4-methylthiophen-2-amine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylthiophen-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-methylthiophen-2-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Methylthiophen-2-amine.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-methylthiophen-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylthiophen-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural proximity, substitution patterns, and applications:
Structural and Physicochemical Comparisons
Key Observations:
- Ring Systems : The thiophene ring in the target compound offers distinct electronic properties compared to phenyl or hybrid rings (e.g., thiophene-thiazole in ). Thiophene’s aromaticity and sulfur atom enhance π-conjugation, favoring electrophilic substitution reactions .
- Substituent Effects: The trifluoromethyl (CF₃) group in ’s compound increases lipophilicity and metabolic resistance, making it suitable for agrochemicals .
- Hydrochloride Salts : All compared compounds are hydrochloride salts, enhancing aqueous solubility and stability compared to free bases.
Pharmacological Potential
- For example, phenyl analogs like ’s compound are tested for herbicidal activity due to CF₃’s electron-withdrawing effects .
Biological Activity
3-Bromo-4-methylthiophen-2-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
The synthesis of this compound typically involves the bromination of 4-methylthiophen-2-amine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent with a catalyst. The hydrochloride salt formation is achieved by reacting the amine with hydrochloric acid under controlled conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the bromine atom and the amine group enhances its reactivity and binding affinity to various biological targets. This compound has been investigated for its potential as an inhibitor of certain enzymes and receptors, including those involved in oncogenic pathways .
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties through dual inhibition mechanisms. For example, studies have shown that related compounds can inhibit anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4), both of which are implicated in cancer progression .
Enzyme Inhibition
This compound has been reported to inhibit specific enzymes crucial for cancer cell proliferation. Its mechanism involves blocking pathways that allow cancer cells to grow and survive, making it a candidate for further drug development.
Case Studies
Case Study 1: Inhibition of ALK and BRD4
A study focused on designing dual inhibitors targeting ALK and BRD4 demonstrated that compounds derived from 3-Bromo-4-methylthiophen-2-amine showed significant activity against these targets. The compound exhibited an IC50 value of 17 nM against ALK F1174L, indicating potent inhibition .
Case Study 2: Toxicity Assessment
Toxicity assessments have been conducted on related compounds to evaluate their safety profiles. In vitro studies revealed minimal toxicity at therapeutic doses, which is crucial for developing safe pharmacological agents.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-methylthiophen-2-amine | Bromine and amine functional groups | Enzyme inhibition |
| 4-Methylthiophen-2-amine | Amine group only | Limited biological activity |
| 3-Bromo-2-aminothiophene | Bromine substitution | Moderate enzyme inhibition |
The unique structural features of this compound enhance its solubility and reactivity compared to similar compounds, making it particularly valuable in research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
